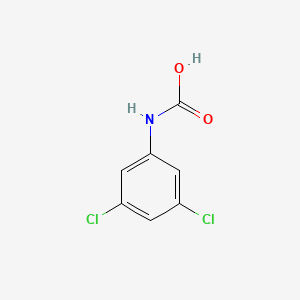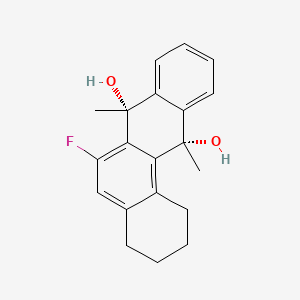
Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound is characterized by the presence of hydroxyl groups at positions 7 and 12, a fluorine atom at position 6, and methyl groups at positions 7 and 12, all in a cis-configuration.
Méthodes De Préparation
The synthesis of Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl, fluorine, and methyl groups through various chemical reactions. Common methods include:
Friedel-Crafts Alkylation: Introduction of methyl groups using alkyl halides in the presence of a Lewis acid catalyst.
Electrophilic Aromatic Substitution: Introduction of the fluorine atom using fluorinating agents.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic activation to form reactive intermediates that can interact with DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- include:
Benz(a)anthracene: Lacks the hydroxyl, fluorine, and methyl groups.
7,12-Dimethylbenz(a)anthracene: Lacks the hydroxyl and fluorine groups.
6-Fluorobenz(a)anthracene: Lacks the hydroxyl and methyl groups.
The uniqueness of Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
104761-59-3 |
|---|---|
Formule moléculaire |
C20H21FO2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(7R,12S)-6-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)14-9-5-6-10-15(14)20(2,23)18-16(21)11-12-7-3-4-8-13(12)17(18)19/h5-6,9-11,22-23H,3-4,7-8H2,1-2H3/t19-,20+/m0/s1 |
Clé InChI |
ODQMQZRRMPZQCU-VQTJNVASSA-N |
SMILES isomérique |
C[C@@]1(C2=CC=CC=C2[C@@](C3=C(C=C4CCCCC4=C31)F)(C)O)O |
SMILES canonique |
CC1(C2=CC=CC=C2C(C3=C(C=C4CCCCC4=C31)F)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


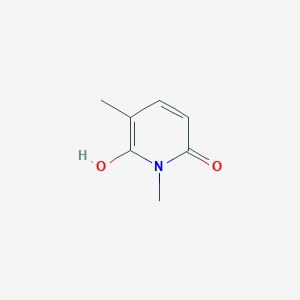
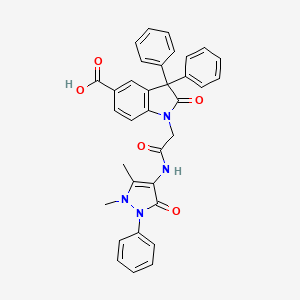

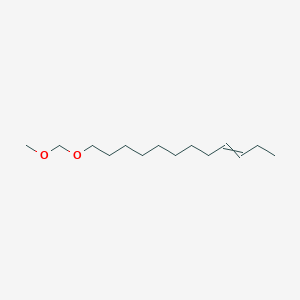


![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
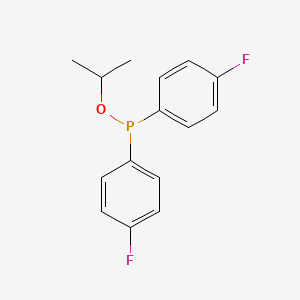
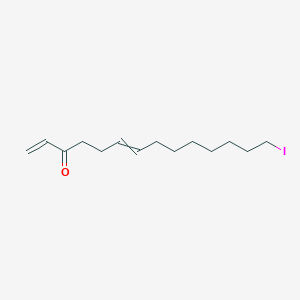
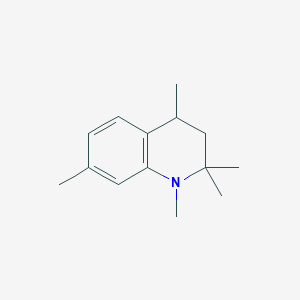
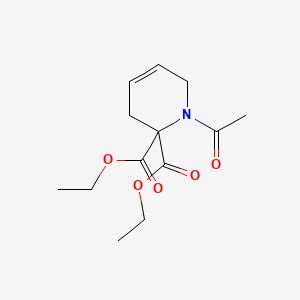
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
